molecular formula C12H18N2O2 B3306223 2-(3-aminophenoxy)-N,N-diethylacetamide CAS No. 926236-90-0

2-(3-aminophenoxy)-N,N-diethylacetamide

Cat. No.: B3306223
CAS No.: 926236-90-0
M. Wt: 222.28 g/mol
InChI Key: VXFQVHSRMJKAFB-UHFFFAOYSA-N
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Description

The compound “2-(3-aminophenoxy)-N,N-dimethylacetamide” is a related compound . It has a CAS Number of 184944-88-5 and a molecular weight of 194.23 . It is stored at room temperature and has a purity of 95%. It is a powder in physical form .


Synthesis Analysis

The synthesis of related compounds involves condensation reactions. For example, poly(imide siloxane) (PIS) copolymers were synthesized through a straightforward simultaneous condensation reaction of pyromellitic dianhydride (PMDA), 2, 20-bis[4-(3-aminophenoxy)phenyl] sulfone (m-BAPS) and three different number-average molecular weights of , !-bis (3-aminopropyl) polydimethyl siloxane (APPS) .


Molecular Structure Analysis

The molecular structure of related compounds can be complex. For instance, polysiloxane rubbers have a polymeric Si-O-Si backbone, which gives the material distinctive properties .


Chemical Reactions Analysis

The chemical reactions of related compounds can involve various processes. For example, the reaction of pyromellitic dianhydride (PMDA), 2, 20-bis[4-(3-aminophenoxy)phenyl] sulfone (m-BAPS) and three different number-average molecular weights of , !-bis (3-aminopropyl) polydimethyl siloxane (APPS) was used to synthesize poly(imide siloxane) (PIS) copolymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can vary. For example, 1,3-Bis(3-aminophenoxy)benzene, a related compound, is a light yellow to yellow solid. It has slight solubility in methanol but is insoluble in water .

Scientific Research Applications

Chemical Synthesis and Modification

2-(3-aminophenoxy)-N,N-diethylacetamide serves as an intermediate in the synthesis of various chemical compounds. Its chemical structure allows for modifications that can lead to the development of new materials with potential applications in drug development, polymer science, and material engineering. For instance, the chemoselective acetylation of aminophenol derivatives, similar to the core structure of this compound, has been explored for the synthesis of intermediates in antimalarial drugs using immobilized lipase, demonstrating the versatility of such compounds in chemical synthesis (Magadum & Yadav, 2018).

Biotechnological Applications

Enzymatic synthesis techniques have also been applied to compounds structurally related to this compound, highlighting the potential for biotechnological applications. For example, the enzymatic synthesis of hydroxyacetaminophen derivatives using mushroom tyrosinase has been reported, indicating the feasibility of utilizing enzymatic methods for synthesizing complex organic compounds that could have applications in pharmaceuticals and biotechnology (Valero et al., 2003).

Pharmacological Research

In pharmacological research, derivatives of aminophenol, akin to this compound, have been investigated for their potential biological activities. Research has been conducted on novel acetamide derivatives to assess their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, suggesting that modifications of the basic aminophenol structure can lead to compounds with significant pharmacological activities (Rani et al., 2016).

Safety and Hazards

The safety and hazards of related compounds can also vary. For example, 2-(3-aminophenoxy)-1-ethanol has a Material Safety Data Sheet (MSDS) available for viewing and download .

Future Directions

The development of spacecraft with long-servicing life in low earth orbit (LEO) requires high-temperature resistant polymer films with long-term atomic oxygen (AO) resistant features. The relatively poor AO resistance of standard polyimide (PI) films greatly limits their applications in LEO spacecraft .

Properties

IUPAC Name

2-(3-aminophenoxy)-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-14(4-2)12(15)9-16-11-7-5-6-10(13)8-11/h5-8H,3-4,9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFQVHSRMJKAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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